molecular formula C18H15N3S B12025414 1-naphthaldehyde N-phenylthiosemicarbazone CAS No. 24090-94-6

1-naphthaldehyde N-phenylthiosemicarbazone

Cat. No.: B12025414
CAS No.: 24090-94-6
M. Wt: 305.4 g/mol
InChI Key: PVQDDACNFDEBIC-CPNJWEJPSA-N
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Description

1-naphthaldehyde N-phenylthiosemicarbazone is a chemical compound with the molecular formula C18H15N3S and a molecular weight of 305.404 g/mol . It is a member of the thiosemicarbazone family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 1-naphthaldehyde N-phenylthiosemicarbazone typically involves the reaction of 1-naphthaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions The product is then purified through recrystallization

Chemical Reactions Analysis

1-naphthaldehyde N-phenylthiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly at the phenyl ring, using electrophilic reagents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-naphthaldehyde N-phenylthiosemicarbazone has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in various studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the development of sensors and other analytical tools.

Mechanism of Action

The mechanism of action of 1-naphthaldehyde N-phenylthiosemicarbazone involves its interaction with metal ions to form stable complexes. These complexes can interfere with biological processes, leading to antimicrobial and anticancer effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells .

Properties

CAS No.

24090-94-6

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

1-[(E)-naphthalen-1-ylmethylideneamino]-3-phenylthiourea

InChI

InChI=1S/C18H15N3S/c22-18(20-16-10-2-1-3-11-16)21-19-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-13H,(H2,20,21,22)/b19-13+

InChI Key

PVQDDACNFDEBIC-CPNJWEJPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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